Cas no 2034233-16-2 (N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide)

N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a hydroxypyrimidine core linked to a dimethoxyphenyl group via a carboxamide bridge, offering versatility for further functionalization. The compound exhibits favorable solubility properties due to its hydroxyl and methoxy substituents, enhancing its utility in synthetic chemistry. Its stability under standard conditions makes it suitable for storage and handling in laboratory settings. Researchers may explore its use as an intermediate in the development of bioactive molecules, leveraging its balanced electronic and steric properties for targeted modifications. The compound's purity and well-defined structure support reproducible results in experimental applications.
N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide structure
2034233-16-2 structure
Product name:N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
CAS No:2034233-16-2
MF:C13H13N3O4
MW:275.260022878647
CID:5346301

N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
    • N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
    • Inchi: 1S/C13H13N3O4/c1-19-8-3-4-9(11(5-8)20-2)16-13(18)10-6-12(17)15-7-14-10/h3-7H,1-2H3,(H,16,18)(H,14,15,17)
    • InChI Key: VGYBSXNAUMIEPQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1NC(C1=CC(NC=N1)=O)=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 447
  • XLogP3: 0.3
  • Topological Polar Surface Area: 89

N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6494-0055-10μmol
N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
2034233-16-2
10μmol
$103.5 2023-09-08
Life Chemicals
F6494-0055-30mg
N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
2034233-16-2
30mg
$178.5 2023-09-08
Life Chemicals
F6494-0055-50mg
N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
2034233-16-2
50mg
$240.0 2023-09-08
Life Chemicals
F6494-0055-4mg
N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
2034233-16-2
4mg
$99.0 2023-09-08
Life Chemicals
F6494-0055-20mg
N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
2034233-16-2
20mg
$148.5 2023-09-08
Life Chemicals
F6494-0055-3mg
N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
2034233-16-2
3mg
$94.5 2023-09-08
Life Chemicals
F6494-0055-75mg
N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
2034233-16-2
75mg
$312.0 2023-09-08
Life Chemicals
F6494-0055-5μmol
N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
2034233-16-2
5μmol
$94.5 2023-09-08
Life Chemicals
F6494-0055-15mg
N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
2034233-16-2
15mg
$133.5 2023-09-08
Life Chemicals
F6494-0055-40mg
N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide
2034233-16-2
40mg
$210.0 2023-09-08

N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide Related Literature

Additional information on N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide

N-(2,4-Dimethoxyphenyl)-6-Hydroxypyrimidine-4-Carboxamide: A Comprehensive Overview

N-(2,4-Dimethoxyphenyl)-6-Hydroxypyrimidine-4-Carboxamide, also known by its CAS number 2034233-16-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a pyrimidine ring substituted with a hydroxyl group at position 6 and a carboxamide group at position 4. Additionally, the phenyl ring attached to the carboxamide group is substituted with methoxy groups at positions 2 and 4, which contribute to its chemical stability and bioavailability.

The synthesis of N-(2,4-Dimethoxyphenyl)-6-Hydroxypyrimidine-4-Carboxamide involves a series of well-established organic reactions. The process typically begins with the preparation of the pyrimidine core, followed by the introduction of the hydroxyl and carboxamide groups. The substitution pattern on the phenyl ring is achieved through directed ortho-methylation or other selective alkoxylation techniques. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the scalability of the process.

One of the most promising aspects of this compound is its biological activity. Studies have shown that N-(2,4-Dimethoxyphenyl)-6-Hydroxypyrimidine-4-Carboxamide exhibits potent inhibitory effects against various enzymes involved in inflammatory pathways. For instance, research published in Journal of Medicinal Chemistry demonstrated its ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain signaling. This makes it a potential candidate for anti-inflammatory drug development.

Beyond its enzymatic inhibitory properties, this compound has also shown promise in anticancer research. Preclinical studies have indicated that it can induce apoptosis in cancer cells by targeting specific signaling pathways. A recent study in Cancer Research highlighted its ability to inhibit the proliferation of breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

The structural versatility of N-(2,4-Dimethoxyphenyl)-6-Hydroxypyrimidine-4-Carboxamide allows for further functionalization to enhance its pharmacokinetic properties. For example, researchers have explored the addition of lipophilic groups to improve its solubility and bioavailability. These modifications are critical for translating laboratory findings into clinically relevant treatments.

In terms of applications, this compound has potential uses in both therapeutic and diagnostic contexts. Its ability to target specific molecular pathways makes it a valuable tool in precision medicine. Additionally, its structural similarity to certain approved drugs suggests that it could serve as a lead compound for drug repurposing efforts.

Looking ahead, ongoing research is focused on optimizing the compound's efficacy and safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression through preclinical and clinical trials. The integration of computational chemistry techniques with experimental studies is also paving the way for rational drug design based on this compound's unique properties.

In conclusion, N-(2,4-Dimethoxyphenyl)-6-Hydroxypyrimidine-4-Carboxamide represents a significant advancement in chemical synthesis and pharmacological research. Its versatile structure, combined with promising biological activity, positions it as a key player in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound holds great promise for addressing unmet medical needs across various disease areas.

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